molecular formula C29H37F5N4O6 B608946 L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)- CAS No. 163660-53-5

L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-

Cat. No. B608946
M. Wt: 632.62
InChI Key: XQAMVCHQGHAELT-BDTNDASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDL-101146, (R)- is a potent orally active inhibitor of human neutrophil elastase.

Scientific Research Applications

Catalytic Properties in Asymmetric Reactions

L-Prolinamide derivatives, such as those derived from L-proline and aromatic or aliphatic amines, exhibit catalytic activity in direct aldol reactions. For example, certain L-prolinamides can catalyze the aldol reaction of 4-nitrobenzaldehyde with acetone at room temperature, achieving moderate enantioselectivities. The presence of a terminal hydroxyl group in the prolinamide structure enhances the catalysis efficiency and enantioselectivity, suggesting a potential strategy in designing new organic catalysts for asymmetric reactions (Tang et al., 2004).

Synthesis of Enantiomers and Complex Molecules

The diastereoselective introduction of phosphono groups into L-proline derivatives has been accomplished, allowing the facile synthesis of (pyrrolidin-2-yl)phosphonates. The selection of the N-protecting group in the L-proline derivative determines the preferential formation of trans- or cis-phosphorylated products (Hirata, Kuriyama, & Onomura, 2011).

Asymmetric Transfer Hydrogenation

L-Prolinamide, in combination with certain metal complexes and KOH/2-propanol, can generate in situ catalysts capable of enantioselectively reducing aryl ketones to the respective (R)-alcohols. This process demonstrates the potential application of L-prolinamide derivatives in asymmetric transfer hydrogenation reactions (F. and Lavoie, 2001).

Applications in Organocatalysis

L-Prolinamide derivatives have been explored as organocatalysts for various reactions, including aldol reactions, showcasing their utility in promoting asymmetric synthesis with high enantioselectivity. For example, certain L-prolinamide imidazolium hexafluorophosphate ionic liquids have been found to be excellent organocatalysts for direct asymmetric aldol reactions under solvent-free conditions (Yadav & Singh, 2016).

Synthesis and Structural Analysis of Peptide Segments

L-Prolinamide derivatives are integral in the synthesis of peptide segments, such as those found in zervamicin II-2. These compounds play a role in understanding the molecular conformation and interactions within peptides, contributing to our understanding of peptide structure and function (Linden, Pradeille, & Heimgartner, 2006).

properties

CAS RN

163660-53-5

Product Name

L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-

Molecular Formula

C29H37F5N4O6

Molecular Weight

632.62

IUPAC Name

(S)-1-((4-(morpholine-4-carbonyl)benzoyl)-L-valyl)-N-((R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21+,22-/m0/s1

InChI Key

XQAMVCHQGHAELT-BDTNDASRSA-N

SMILES

O=C(N[C@H](C(C)C)C(C(F)(F)C(F)(F)F)=O)[C@H]1N(C([C@H](C(C)C)NC(C2=CC=C(C(N3CCOCC3)=O)C=C2)=O)=O)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MDL-101146, (R)-;  MDL 101146, (R)-;  MDL101146, (R)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
Reactant of Route 2
Reactant of Route 2
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
Reactant of Route 3
Reactant of Route 3
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
Reactant of Route 4
Reactant of Route 4
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
Reactant of Route 5
Reactant of Route 5
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-
Reactant of Route 6
Reactant of Route 6
L-Prolinamide, N-(4-(4-morpholinylcarbonyl)benzoyl)-L-valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)-, (R)-

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